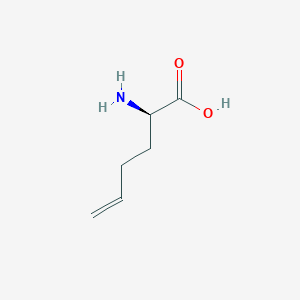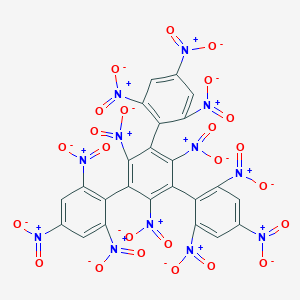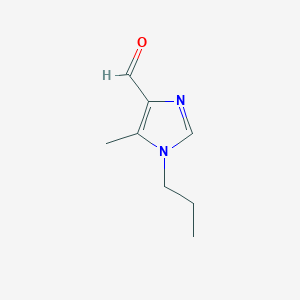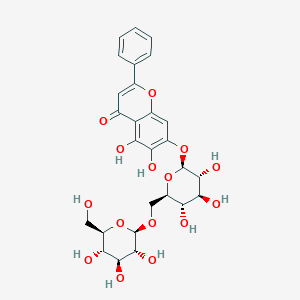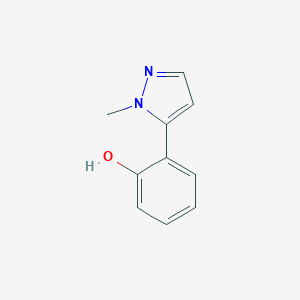![molecular formula C8H4N6 B174044 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile CAS No. 119270-27-8](/img/structure/B174044.png)
7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
Descripción general
Descripción
7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile is a chemical compound with the molecular formula C8H4N6 . It is a compound that has been studied for its potential applications in various fields .
Synthesis Analysis
The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile has been reported in several studies . For instance, one study described the synthesis and evaluation of a series of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivatives for inhibitory activity against Hepatitis C Virus (HCV) in different cell culture systems .Molecular Structure Analysis
The molecular structure of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile consists of a pyrazolo[1,5-a]pyrimidine core with amino and nitrile substituents . The InChI code for this compound is 1S/C8H4N6/c9-1-5-3-12-8-6 (2-10)4-13-14 (8)7 (5)11/h3-4H,11H2 .Physical And Chemical Properties Analysis
7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile has a molecular weight of 184.16 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a topological polar surface area of 104 Ų and a complexity of 321 .Aplicaciones Científicas De Investigación
-
Chemical Synthesis
- Summary of Application : “7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile” is used in chemical synthesis . It’s a compound with the molecular formula C8H4N6 and has an average mass of 184.158 Da .
- Results or Outcomes : The outcomes of using this compound in chemical synthesis would vary depending on the specific reactions it’s involved in. The compound’s properties, such as its molecular weight and structure, would influence these outcomes .
-
Aminoazole Cyclization
- Summary of Application : This compound has been used in aminoazole cyclization .
- Methods of Application : The compound is used in optimal reaction conditions for aminoazole cyclization with EMMN 2 on the basis of different 5-amino-1,2,4-triazoles .
- Results or Outcomes : A library of target 7-aminoazolo [1,5- a ]pyrimidine-6-carbonitriles was obtained in 30 to 99% yield .
-
Azide-Nitrile Cycloaddition Process
- Summary of Application : The compound has been involved in the azide-nitrile cycloaddition process .
- Methods of Application : The compound is used in the series of 3,6-dicyanopyrazolopyrimidines where only the nitrile group in the pyrimidine ring converts into the tetrazole fragment .
- Results or Outcomes : The findings support the regioselectivity of the azide-nitrile cycloaddition process .
-
Formation of 4,7-Dihydropyrazolo[1,5-a]pyrimidine-3-Carbonitriles
- Summary of Application : The compound has been used in the formation of 4,7-dihydropyrazolo [1,5- a ]pyrimidine-3-carbonitriles .
- Methods of Application : The formation of the corresponding 4,7-dihydropyrazolo [1,5- a ]pyrimidine-3-carbonitriles occurs via the intermediacy of the aza-Michael adduct resulting from the initial attack of the ring nitrogen and subsequent cyclo-condensation with the exocyclic amino group .
- Results or Outcomes : The authors confirmed the formation of the corresponding 4,7-dihydropyrazolo [1,5- a ]pyrimidine-3-carbonitriles .
-
Aza-Michael Adduct Formation
- Summary of Application : The compound has been used in the formation of aza-Michael adducts .
- Methods of Application : The formation of the corresponding aza-Michael adducts occurs via the initial attack of the ring nitrogen and subsequent cyclo-condensation with the exocyclic amino group .
- Results or Outcomes : The authors confirmed the formation of the corresponding aza-Michael adducts .
-
Regioselectivity in Azide-Nitrile Cycloaddition
- Summary of Application : The compound has been involved in studying the regioselectivity of the azide-nitrile cycloaddition process .
- Methods of Application : The compound is used in the series of 3,6-dicyanopyrazolopyrimidines where only the nitrile group in the pyrimidine ring converts into the tetrazole fragment .
- Results or Outcomes : These findings support the regioselectivity of the azide-nitrile cycloaddition process .
-
Chemical Structure Analysis
- Summary of Application : The compound is used in the analysis of chemical structures .
- Methods of Application : The compound’s molecular formula, average mass, and monoisotopic mass are analyzed .
- Results or Outcomes : The compound has a molecular formula of C8H4N6, an average mass of 184.158 Da, and a monoisotopic mass of 184.049744 Da .
-
Chemical Synthesis
- Summary of Application : The compound is used in chemical synthesis .
- Methods of Application : The specific methods of application or experimental procedures would depend on the context of the chemical synthesis .
- Results or Outcomes : The outcomes of using this compound in chemical synthesis would vary depending on the specific reactions it’s involved in .
Direcciones Futuras
The future directions for the study of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile could include further exploration of its potential applications, such as its use as a potent inhibitor against HCV . Additionally, more studies could be conducted to understand its chemical reactions and mechanism of action.
Propiedades
IUPAC Name |
7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N6/c9-1-5-3-12-8-6(2-10)4-13-14(8)7(5)11/h3-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEKAPRNZKNMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C=NN2C(=C1C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352298 | |
| Record name | 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile | |
CAS RN |
119270-27-8 | |
| Record name | 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



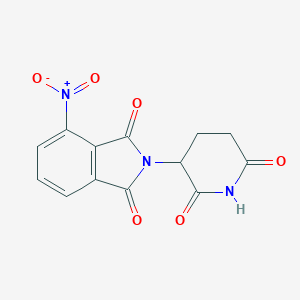


![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)
